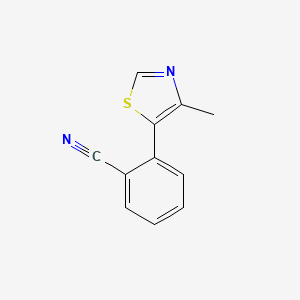

2-(4-methyl-5-thiazolyl)Benzonitrile

Description

2-(4-Methyl-5-thiazolyl)Benzonitrile is a benzonitrile derivative featuring a thiazole ring substituted at the 2-position of the benzene core. Thiazole-containing compounds are of significant interest in medicinal chemistry and materials science due to their electron-rich heterocyclic structure, which imparts diverse biological and optoelectronic properties . For example, benzonitrile derivatives with thiazole substituents are frequently explored as intermediates in pharmaceuticals or as emissive materials in organic light-emitting diodes (OLEDs) .

Propriétés

Formule moléculaire |

C11H8N2S |

|---|---|

Poids moléculaire |

200.26 g/mol |

Nom IUPAC |

2-(4-methyl-1,3-thiazol-5-yl)benzonitrile |

InChI |

InChI=1S/C11H8N2S/c1-8-11(14-7-13-8)10-5-3-2-4-9(10)6-12/h2-5,7H,1H3 |

Clé InChI |

OIOVNPYHJXCLLC-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(SC=N1)C2=CC=CC=C2C#N |

Origine du produit |

United States |

Méthodes De Préparation

General Synthetic Strategies

The synthesis of 2-(4-methyl-5-thiazolyl)Benzonitrile typically involves the construction of the thiazole ring attached to a benzonitrile moiety. Two main strategies are prevalent:

- Hantzsch Thiazole Synthesis : Condensation of α-haloketones or α-bromoacetyl derivatives of benzonitrile with thioamide or thiourea derivatives to form the thiazole ring.

- Multicomponent Reactions (MCRs) : One-pot reactions involving hydrazones, thiosemicarbazides, and hydrazonoyl chlorides yielding thiazole derivatives efficiently.

Hantzsch Condensation Approach

One of the most cited methods involves the Hantzsch condensation of thioacetamide with 4-(2-bromoacetyl)benzonitrile under reflux conditions in ethanol. This method forms the thiazole ring directly attached to the benzonitrile group.

- Reaction conditions : Reflux in absolute ethanol with thioacetamide.

- Duration : Typically 5 hours until completion monitored by thin-layer chromatography.

- Purification : Precipitation, filtration, and recrystallization from ethanol.

- Yields : Approximately 69% yield reported.

- Characterization : Melting point 224–226 °C; FT-IR and NMR data confirm structure.

This method is efficient for synthesizing 4-methyl-2-(4-(2-methylthiazol-4-yl)phenyl)thiazole-5-carbohydrazide derivatives, which are closely related to the target compound.

Multicomponent One-Pot Reactions

Recent advances include one-pot multicomponent reactions combining 2-(2-benzylidenehydrazinyl)-4-methylthiazole, thiosemicarbazide, and hydrazonoyl chlorides in dioxane with catalytic triethylamine under reflux.

- Reaction conditions : Reflux for 2–4 hours.

- Advantages : High atom economy, operational simplicity, and good yields.

- Products : Thiazolyl-hydrazono derivatives structurally related to this compound.

- Purification : Filtration, washing, drying, and recrystallization.

- Yields : Generally good, with physical and spectral data confirming product identity.

Benzonitrile Functionalization via Pinner Reaction

Functionalization of benzonitrile derivatives, including this compound, can be achieved through Pinner reactions converting nitriles to benzimidates under anhydrous acidic ethanol conditions.

- Key points :

- Strict anhydrous conditions to avoid by-products.

- Drying of starting materials at elevated temperatures (e.g., 110 °C).

- Use of absolute ethanol as solvent and reactant.

- Subsequent ammonization with amines to yield amidines or related derivatives.

This approach is useful for modifying the benzonitrile moiety post-thiazole ring formation.

Protection and Deprotection Strategies

In syntheses involving hydroxyl or amino groups on the benzonitrile or thiazole rings, protecting groups such as benzyl ethers may be employed to prevent side reactions.

- Protection : Alkyl or arylalkyl groups (e.g., benzyl) protect hydroxyl groups.

- Deprotection : Catalytic hydrogenation to remove protecting groups without affecting the nitrile or thiazole rings.

- Bases : Trimethylamine, triethylamine, and other amines are used in reactions involving benzimidates and cysteine derivatives to form thiazoline intermediates.

Data Tables Summarizing Preparation Methods

Research Discoveries and Observations

- The Hantzsch condensation remains a cornerstone for synthesizing thiazole-substituted benzonitriles due to its straightforward procedure and moderate to good yields.

- One-pot multicomponent reactions offer a greener, more sustainable approach with fewer purification steps, aligning with modern synthetic chemistry principles.

- Control of moisture and temperature is critical in reactions involving benzonitrile functional group transformations such as the Pinner reaction to avoid side reactions and improve purity.

- Protection strategies are essential when hydroxyl or amino substituents are present to prevent unwanted side reactions during ring formation or functional group transformations.

- Purification techniques such as recrystallization and emulsion crystallization are effective in isolating pure this compound and related derivatives.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-methyl-5-thiazolyl)Benzonitrile can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents like bromine or chlorine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Bromine in carbon tetrachloride.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of 2-(4-methyl-5-thiazolyl)benzylamine.

Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.

Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antiviral agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-(4-methyl-5-thiazolyl)Benzonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The following table compares 2-(4-methyl-5-thiazolyl)Benzonitrile with structurally related benzonitrile derivatives:

Key Observations :

- Thiazole vs. Thiadiazole : Thiazole-containing compounds (e.g., ) often exhibit bioactivity, whereas thiadiazole derivatives (e.g., ) may enhance electron-withdrawing properties for optoelectronic applications.

- Substituent Effects: Nitro groups (e.g., ) correlate with carcinogenicity or antimicrobial activity, while trifluoromethyl groups (e.g., ) improve thermal stability for material science uses.

Physicochemical Properties

- Thermal Stability: Phenoxy-substituted benzonitriles (e.g., ) exhibit high boiling points (~332°C), making them suitable for high-temperature applications.

- Spectroscopic Data : Benzonitrile derivatives are characterized by distinct IR (C≡N stretch ~2220 cm⁻¹) and NMR peaks (e.g., aromatic protons at δ 7.2–8.5 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.